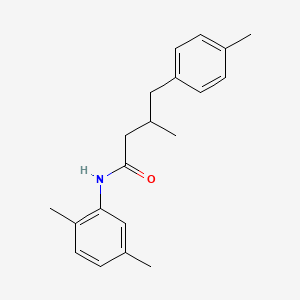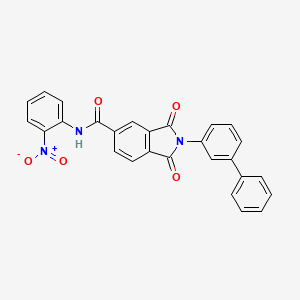
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
科学研究应用
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been widely used in scientific research, particularly in the field of cancer research. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is known to induce mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been used to study the effects of environmental carcinogens on cancer development.
作用机制
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide works by inducing DNA damage, which can lead to mutations and the development of cancer. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause damage. This damage can lead to mutations in genes that regulate cell growth and division, ultimately leading to the development of cancer.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been shown to induce a number of biochemical and physiological effects, including the activation of oncogenes and the inhibition of tumor suppressor genes. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been shown to induce oxidative stress, which can lead to DNA damage and the development of cancer.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide in lab experiments is that it induces mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. However, N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has some limitations, including its toxicity and the fact that it only induces tumors in certain strains of rats.
未来方向
There are several future directions for research involving N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide. One area of research is the development of new methods for synthesizing N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide that are more efficient and cost-effective. Another area of research is the development of new animal models for studying the effects of N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide on cancer development. Additionally, more research is needed to understand the mechanisms by which N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide induces DNA damage and the development of cancer, which could lead to the development of new cancer therapies.
合成方法
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 3-methyl-4-(4-methylphenyl)butanoyl chloride to yield N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-14-6-9-18(10-7-14)11-16(3)13-20(22)21-19-12-15(2)5-8-17(19)4/h5-10,12,16H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMQXRCSYCUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)